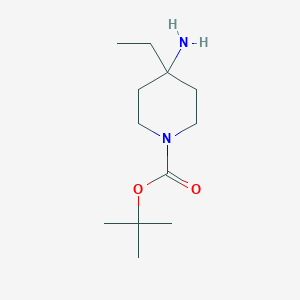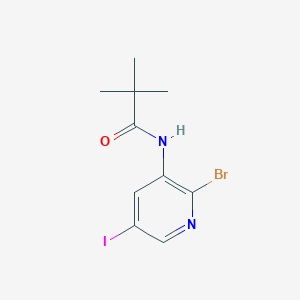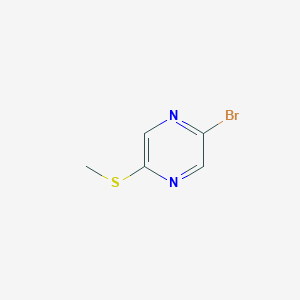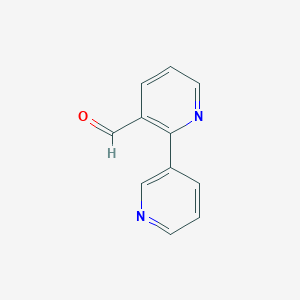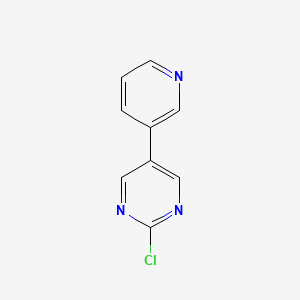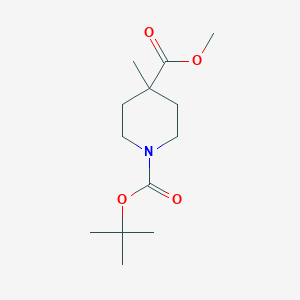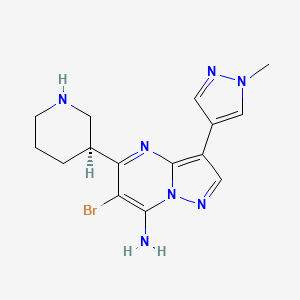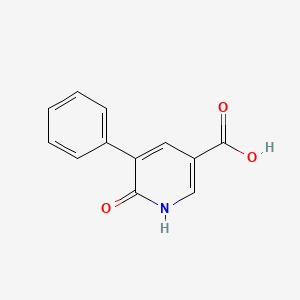![molecular formula C13H21Cl2F3N2O B1521467 N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride CAS No. 1185297-54-4](/img/structure/B1521467.png)
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride
Descripción general
Descripción
“N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride” is a chemical compound with the CAS Number: 1185297-54-4 . It has a molecular weight of 349.22 . The IUPAC name for this compound is N-{2-[4-amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.22 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the resources I have.Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics to study protein interactions and functions. Its unique structure allows for the modification of proteins, aiding in the identification and quantification of proteomes. It serves as a tagging agent that can be attached to proteins or peptides, facilitating their separation and analysis .
Drug Development
In the realm of drug development, this chemical serves as a building block for creating novel pharmaceuticals. Its trifluoromethyl group is particularly valuable, as it can significantly alter the pharmacokinetic properties of new drugs, improving their efficacy and stability .
Material Science
Researchers in material science employ this compound to synthesize new materials with enhanced properties. The presence of the trifluoromethyl group contributes to the development of materials with increased resistance to heat and chemical degradation .
Chemical Synthesis
This compound is a key reagent in organic synthesis, particularly in the construction of complex molecules. It acts as an intermediate in various synthetic pathways, leading to the production of a wide array of chemical entities .
Analytical Chemistry
In analytical chemistry, it’s used as a standard or reference compound when calibrating instruments or developing new analytical methods. Its well-defined structure and properties make it an ideal candidate for such applications .
Chromatography
Due to its unique physicochemical properties, this compound is used in chromatographic techniques to help in the purification of chemical substances. It can act as a stationary phase modifier or as a component of the mobile phase .
Enzyme Inhibition Studies
The compound’s ability to interact with enzymes makes it a valuable tool in studying enzyme inhibition. It can be used to investigate the mechanisms by which enzymes are inhibited, which is crucial for understanding metabolic pathways and for drug discovery .
Fluorine Chemistry Research
As a compound containing a trifluoromethyl group, it is of particular interest in fluorine chemistry. Researchers use it to explore the effects of fluorination on chemical reactivity and to develop new fluorination techniques .
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-(diethylamino)ethoxy]-2-(trifluoromethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O.2ClH/c1-3-18(4-2)7-8-19-10-5-6-12(17)11(9-10)13(14,15)16;;/h5-6,9H,3-4,7-8,17H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIMWUARKBLYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC(=C(C=C1)N)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



